1,1-Bis(trifluoromethyl)-cyclobutane
Overview
Description
1,1-Bis(trifluoromethyl)-cyclobutane is an organofluorine compound characterized by a cyclobutane ring with two trifluoromethyl groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(trifluoromethyl)-cyclobutane typically involves the cycloaddition of trifluoromethylated alkenes. One common method is the [3+2] cycloaddition reaction, where a trifluoromethylated alkene reacts with a suitable dipolarophile under controlled conditions . Another approach involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(trifluoromethyl)-cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of trifluoromethylated cyclobutanones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield trifluoromethylated cyclobutanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Trifluoromethylated cyclobutanones.
Reduction: Trifluoromethylated cyclobutanes.
Substitution: Various substituted cyclobutanes depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(trifluoromethyl)-cyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Bis(trifluoromethyl)-cyclobutane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, leading to the formation of new chemical bonds. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in chemical synthesis and drug development .
Comparison with Similar Compounds
1,1-Bis(trifluoromethyl)ethylene: Similar in structure but contains a double bond instead of a cyclobutane ring.
1,1-Bis(trifluoromethyl)propane: Contains an additional carbon atom in the chain compared to 1,1-Bis(trifluoromethyl)-cyclobutane.
Uniqueness: this compound is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to its linear or alkenyl counterparts.
Properties
IUPAC Name |
1,1-bis(trifluoromethyl)cyclobutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6/c7-5(8,9)4(2-1-3-4)6(10,11)12/h1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQKPHQBGGWFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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